molecular formula C6H14ClNO3S B2521879 N-Methoxy-1,1-dioxothian-4-amine;hydrochloride CAS No. 2361643-42-5

N-Methoxy-1,1-dioxothian-4-amine;hydrochloride

Cat. No.: B2521879
CAS No.: 2361643-42-5
M. Wt: 215.69
InChI Key: XVLMVHOLPPJGLR-UHFFFAOYSA-N
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Description

N-Methoxy-1,1-dioxothian-4-amine;hydrochloride is a chemical compound with diverse applications in scientific research. It is known for its unique properties and reactivity, making it valuable in various fields such as chemistry, biology, medicine, and industry.

Scientific Research Applications

N-Methoxy-1,1-dioxothian-4-amine;hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in the preparation of O-methyl oximes from aldehydes or ketones.

    Biology: It combines with human antithrombin III-thrombin complex to form an inactive thrombin.

    Medicine: It has potential medicinal uses, such as inhibiting base excision repair (BER) and potentiating the anti-tumor activity of alkylating agents.

    Industry: It is used in the synthesis of various chemical intermediates and products.

Mechanism of Action

Methoxyamine has potential medicinal uses. It covalently binds to apurinic/apyrimidinic (AP) DNA damage sites and inhibits base excision repair (BER), which may result in an increase in DNA strand breaks and apoptosis .

Safety and Hazards

Methoxyamine is labeled as dangerous according to GHS labeling. It has hazard statements H302, H312, H314, H332 and precautionary statements P260, P261, P264, P264+P265, P270, P271, P280, P301+P317, P301+P330+P331, P302+P352, P302+P361+P354, P304+P340, P305+P354+P338, P316, P317, P321, P330, P362+P364, P363, P405, P501 .

Future Directions

Methoxyamine has potential medicinal uses and may potentiate the anti-tumor activity of alkylating agents . Examples of drugs incorporating the methoxyamine unit are brasofensine and gemifloxacin .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methoxy-1,1-dioxothian-4-amine;hydrochloride can be synthesized through O-alkylation of hydroxylamine derivatives. For example, it is obtained by O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime . Another method involves methanolysis of hydroxylamine sulfonates .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of mechanochemical methods, such as ball milling, has been explored to minimize environmental impact and reduce energy consumption .

Chemical Reactions Analysis

Types of Reactions

N-Methoxy-1,1-dioxothian-4-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert it into other amine derivatives.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, methoxyamine condenses with ketones and aldehydes to give imines .

Comparison with Similar Compounds

N-Methoxy-1,1-dioxothian-4-amine;hydrochloride can be compared with similar compounds such as methoxyamine, N-methylhydroxylamine, and aminomethanol . These compounds share some structural similarities but differ in their reactivity and applications. For instance, methoxyamine is used as a synthon for NH2+ and has potential medicinal uses .

List of Similar Compounds

  • Methoxyamine
  • N-methylhydroxylamine
  • Aminomethanol

Conclusion

This compound is a versatile compound with significant applications in various scientific fields Its unique properties and reactivity make it valuable for research and industrial purposes

Properties

IUPAC Name

N-methoxy-1,1-dioxothian-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3S.ClH/c1-10-7-6-2-4-11(8,9)5-3-6;/h6-7H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVLMVHOLPPJGLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONC1CCS(=O)(=O)CC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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